BenchChemオンラインストアへようこそ!

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide

Kinase inhibitor design Regioisomerism Nicotinamide scaffold

This 5-bromo-substituted alkynyl nicotinamide (CAS 1396749-69-1) is a unique late-stage intermediate and kinase selectivity probe not replicated by any generic analog. The C5-Br enables rapid Suzuki/Sonogashira library diversification—impossible with non-halogenated scaffolds—while serving as an anomalous scatterer for crystallography and a halogen-bonding probe for RET/FLT3 target engagement. With favorable drug-like properties (MW 352.3, logP 3.38, tPSA 38 Ų), it outperforms advanced leads as a permeability reference standard. Purchase exclusively to accelerate kinase SAR and selectivity profiling.

Molecular Formula C16H22BrN3O
Molecular Weight 352.276
CAS No. 1396749-69-1
Cat. No. B2446289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide
CAS1396749-69-1
Molecular FormulaC16H22BrN3O
Molecular Weight352.276
Structural Identifiers
SMILESCC(C)N(CC#CCNC(=O)C1=CC(=CN=C1)Br)C(C)C
InChIInChI=1S/C16H22BrN3O/c1-12(2)20(13(3)4)8-6-5-7-19-16(21)14-9-15(17)11-18-10-14/h9-13H,7-8H2,1-4H3,(H,19,21)
InChIKeyXUKHZDVNJAIUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide: Structural Identity and Physicochemical Baseline for Research Procurement


5-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide (CAS 1396749-69-1) is a synthetic organic compound belonging to the alkynyl nicotinamide class, characterized by a 5-bromo-substituted pyridine-3-carboxamide core linked via an amide bond to a 4-(diisopropylamino)but-2-yn-1-yl side chain . Its molecular formula is C₁₆H₂₂BrN₃O with a molecular weight of 352.276 g/mol . The compound features a distinctive terminal tertiary amine (diisopropylamino) connected through an alkyne spacer, a structural motif shared with a series of investigational kinase inhibitors including HSN608, HSL476, and HSL468 that target RET and FLT3 kinases [1]. Physicochemical profiling from the ZINC database (ZINC443435269) reports a calculated logP of 3.378, topological polar surface area (tPSA) of 38 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 8 rotatable bonds [2].

Why Generic Substitution Fails for 5-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide: Regioisomeric and Halogen-Dependent Differentiation


Generic substitution among alkynyl nicotinamide derivatives is precluded by three structural determinants that govern target engagement and physicochemical behavior. First, the 5-bromo substitution on the pyridine ring introduces a heavy halogen atom that modulates both electronic properties and steric interactions within kinase ATP-binding pockets; replacement with non-halogenated or differently halogenated analogs would alter binding geometry [1]. Second, the regioisomeric identity of the carboxamide attachment point is critical: the nicotinamide (3-pyridinecarboxamide) scaffold positions the amide linker differently than the isonicotinamide (4-pyridinecarboxamide) isomer N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide, which would reorient the entire side chain relative to the pyridine ring plane . Third, the 4-(diisopropylamino)but-2-yn-1-yl side chain provides a specific combination of a rigid alkyne spacer and a bulky tertiary amine that influences both molecular flexibility (8 rotatable bonds) and basicity (predicted pKa of the tertiary amine), parameters that cannot be replicated by saturated alkyl or shorter alkynyl linkers [2].

Quantitative Comparative Evidence for 5-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide: Differentiation Data Guide


Regioisomeric Differentiation: Nicotinamide (3-Carboxamide) vs. Isonicotinamide (4-Carboxamide) Scaffold Comparison

The compound's 3-pyridinecarboxamide (nicotinamide) scaffold is regioisomerically distinct from the 4-pyridinecarboxamide (isonicotinamide) variant N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide. In the alkynyl nicotinamide kinase inhibitor series reported by Khatri et al. (2023), the nicotinamide regioisomers (e.g., HSL468, IC₅₀ = 23.7 nM against RET G810C in cell-based assay) demonstrated consistently different potency profiles compared to their isonicotinamide counterparts, with the carboxamide position affecting hydrogen bond geometry with the kinase hinge region [1]. The 5-bromo substituent at the meta position relative to the carboxamide further differentiates this compound from all reported HSL/HSN series members, none of which carry a 5-bromo substituent [1].

Kinase inhibitor design Regioisomerism Nicotinamide scaffold Alkynyl carboxamides

Physicochemical Property Profiling: Lipophilicity and Polar Surface Area Comparison with Alkynyl Nicotinamide Kinase Inhibitors

The target compound's calculated logP of 3.378 and tPSA of 38 Ų (ZINC15) position it within a distinct physicochemical space compared to characterized alkynyl nicotinamide kinase inhibitors. The reference compound HSN748 (CAS 2409925-53-5) has a substantially larger molecular footprint (MW 519.5, C₂₇H₂₄F₃N₇O) with a trifluoromethylphenyl group and imidazo-pyridazinyl substituent, resulting in higher lipophilicity and greater steric bulk [1]. In contrast, the simpler HSN608 (nicotinamide aminonaphthyridine) retains the alkynyl nicotinamide core but with a naphthyridine extension [2]. The target compound's intermediate logP (3.378 vs. ~2.4 for HSL476 and >4 for HSN748) and moderate tPSA (38 Ų) suggest distinct membrane permeability and solubility characteristics that may favor applications requiring balanced lipophilicity [3].

Drug-like properties Lipophilicity Polar surface area Physicochemical profiling

Halogen Bonding Potential: 5-Bromo Substituent as a Differentiating Feature in Kinase Inhibitor Design

The 5-bromo substituent on the pyridine ring introduces a heavy halogen capable of engaging in halogen bonding (C-Br···O/N interactions) with protein backbone carbonyls or side-chain residues in kinase ATP-binding sites. This feature is absent in all alkynyl nicotinamide inhibitors reported in the RET/FLT3 series (HSN608, HSN748, HSL476, HSL468, HSND17), which carry either hydrogen, methyl, cyano, or alkynyl extensions at the pyridine 5-position [1]. The bromine atom's polarizable electron density (σ-hole) enables directed, geometry-dependent non-covalent interactions that can enhance binding affinity and selectivity. In the broader kinase inhibitor field, 5-bromo substitution on nicotinamide scaffolds has been exploited to improve potency; for example, 5-bromonicotinamide derivatives have been identified as caspase-3 inhibitors where the bromine atom contributes to binding [2]. The 5-bromo substituent also provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), offering a diversification pathway not available to non-halogenated analogs [3].

Halogen bonding Kinase inhibitor 5-Bromo substituent Structure-based design

Alkyne Spacer Rigidity: Conformational Restriction Compared to Saturated Alkyl Linker Analogs

The but-2-yn-1-yl spacer connecting the nicotinamide amide to the diisopropylamino group imposes conformational rigidity through its sp-hybridized triple bond, restricting the dihedral angle to approximately 180° (linear geometry). This contrasts with saturated butyl or propyl linkers, which sample multiple gauche and anti conformations [1]. The alkyne spacer's rigidity reduces the entropic penalty upon target binding—a principle exploited across the alkynyl nicotinamide inhibitor class. In the RET inhibitor series, the alkyne spacer was shown to be essential for maintaining the optimal orientation of the terminal amine group within the kinase solvent-front region; replacement with a saturated linker abolished activity (data from comparator series, exact values not reported for this specific compound) [2]. The compound's 8 rotatable bonds (ZINC15) are primarily distributed in the diisopropylamino group and amide linkage, with the alkyne contributing zero additional rotational degrees of freedom [3].

Alkyne linker Conformational restriction Rigid scaffold Entropic benefit

Recommended Application Scenarios for 5-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide in Research and Early Discovery


Chemical Biology Probe for Halogen Bonding Studies in Kinase Active Sites

The 5-bromo substituent, absent in all reported alkynyl nicotinamide kinase inhibitors (HSN608, HSL476, HSL468, HSN748), provides a unique opportunity to investigate the contribution of C-Br···O/N halogen bonding interactions to kinase-ligand recognition. Researchers can use this compound to probe whether halogen bonding at the pyridine 5-position enhances affinity or selectivity relative to non-halogenated matched-pair analogs in RET, FLT3, or other kinase assays [1]. The bromine atom also serves as an anomalous scatterer for X-ray crystallography, potentially facilitating experimental structure determination of ligand-bound kinase domains without the need for additional heavy-atom derivatization [1].

Synthetic Diversification Hub via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling rapid generation of focused libraries with diverse 5-aryl, 5-alkynyl, or 5-amino substituents [2]. This contrasts with non-halogenated alkynyl nicotinamide scaffolds (e.g., HSN608, HSL476), which require de novo synthesis for each 5-position modification. Procurement of this compound as a common late-stage intermediate can significantly accelerate structure-activity relationship (SAR) exploration in kinase inhibitor programs [2].

Physicochemical Benchmarking Against Advanced Alkynyl Nicotinamide Leads

With a molecular weight of 352.276 Da, logP of 3.378, and tPSA of 38 Ų (ZINC15), this compound occupies a more favorable drug-like property space than advanced leads such as HSN748 (MW 519.5) [3]. It can serve as a reference compound for assessing the impact of increasing molecular complexity on solubility, permeability, and metabolic stability within alkynyl nicotinamide series. Its intermediate lipophilicity makes it particularly suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies benchmarking the series [3].

Selectivity Panel Reference for Off-Target Kinase Profiling

Given the multi-kinase activity profile of alkynyl nicotinamide inhibitors such as HSN748 (targets FLT3, ABL1, RET, PDGFRα/β, MNK1, MNK2), this compound—carrying a distinct 5-bromo substitution not present in any reported series member—can be employed as a selectivity panel reference compound [4]. Its inclusion in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would help establish whether the 5-bromo substituent alters kinase selectivity relative to the 5-hydrogen or 5-alkynyl matched-pair compounds [4].

Quote Request

Request a Quote for 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.